molecular formula C26H19N3O3S B2776432 (2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313232-84-7

(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2776432
CAS No.: 313232-84-7
M. Wt: 453.52
InChI Key: RTWQLIMPODIZGS-FVDSYPCUSA-N
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Description

(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide (referred to as Compound A) is a synthetic chromene derivative featuring a benzothiazole moiety and an acetylated carboxamide group. Its molecular formula is C27H21N3O4S, with a methoxy substituent at position 8 of the chromene core . The compound is of interest in medicinal chemistry due to the benzothiazole group’s known role in bioactivity (e.g., kinase inhibition, antimicrobial effects) and the chromene scaffold’s prevalence in pharmacologically active molecules .

Properties

IUPAC Name

N-acetyl-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3S/c1-15-7-12-21-23(13-15)33-26(29-21)17-8-10-19(11-9-17)28-25-20(24(31)27-16(2)30)14-18-5-3-4-6-22(18)32-25/h3-14H,1-2H3,(H,27,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWQLIMPODIZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=CC=CC=C5O4)C(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding.

Chemical Structure and Properties

The molecular formula of the compound is C27H21N3O4SC_{27}H_{21}N_{3}O_{4}S, and it features a complex structure that includes a chromene core, a benzothiazole moiety, and an acetamide group. The structural characteristics contribute to its biological activity.

Structural Representation

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC27H21N3O4S
SMILESCC(NC(C1=Cc(cc(cc2)OC)c2O/C1=N\c(cc1)ccc1-c1nc(ccc(C)c2)c2s1)=O)=O

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzothiazole and chromone derivatives. A notable study evaluated a series of such derivatives for their ability to inhibit ATR kinase, a critical regulator in cancer cell proliferation and survival pathways. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT116 and HeLa, with some compounds reducing cell viability by more than 50% at concentrations as low as 10 µM .

Table: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 2cHCT1165ATR kinase inhibition
Compound 7hHeLa3.995Induction of apoptosis
Compound 7lHeLa5Chk1 phosphorylation inhibition

Antimicrobial Activity

In addition to anticancer properties, the compound's structural components suggest potential antimicrobial activity. Benzothiazole derivatives have been reported to exhibit broad-spectrum antimicrobial effects against various pathogens. For instance, studies have shown that certain benzothiazole compounds possess significant inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 μM .

Table: Antimicrobial Activity of Benzothiazole Derivatives

CompoundPathogenMIC (µM)
Compound AStaphylococcus aureus0.78
Compound BEscherichia coli1.56
Compound CCandida albicans0.98

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins involved in cancer progression. These studies indicate that the compound can effectively bind to the active sites of ATR kinase and other relevant targets, potentially leading to inhibition of their activity . Such insights are crucial for understanding how modifications in the compound's structure can enhance its efficacy.

Case Studies

In one case study involving a derivative similar to This compound , researchers reported promising results in reducing tumor growth in xenograft models when administered at specific dosages over a defined period . This highlights the potential for further development into therapeutic agents.

Comparison with Similar Compounds

Substituent Variations on the Chromene Core

The chromene ring’s substitution pattern significantly influences electronic properties and binding interactions. Key analogs include:

Compound Name Substituents on Chromene Molecular Formula Key Features Reference
Compound A 8-methoxy C27H21N3O4S Acetylated carboxamide; 6-methylbenzothiazole
(2Z)-6-methoxy analog 6-methoxy C28H21N3O4S Phenyl carboxamide; 6-methylbenzothiazole
Ethyl 4H-chromene-3-carboxylate Ethoxycarbonyl C14H14O4 Antifungal activity (HA 14-1 derivative)
5i (Schiff base derivative) 4-hydroxy-3-methoxy-5-nitrobenzylidene C22H19N5O5S Antibacterial activity; Schiff base linkage

Key Observations :

  • Methoxy Position : The 8-methoxy group in Compound A may enhance solubility compared to the 6-methoxy analog .
  • Carboxamide vs. Ester : Ethyl ester derivatives (e.g., HA 14-1) exhibit antifungal activity, whereas acetylated carboxamides like Compound A may target different pathways .

Variations in the Imino Group

The imino linker’s aryl substituents modulate steric and electronic effects:

Compound Name Imino Group Substituent Biological Activity Reference
Compound A 4-(6-methylbenzothiazol-2-yl)phenyl Potential kinase inhibition
4-Fluorophenyl analog 4-fluorophenyl Unknown (structural analog)
4-Chlorophenyl derivative 4-chlorophenyl Antibacterial (tested against Gram-negative bacteria)
Methoxyphenyl analog 3/2-methoxyphenyl Fluorescence properties (chromene applications)

Key Observations :

  • Benzothiazole vs. Halogen Substituents : The 6-methylbenzothiazole group in Compound A may enhance binding to hydrophobic pockets in enzymes, contrasting with halogenated analogs’ electronic effects .
  • Methoxy Substitution: Methoxyphenyl imino derivatives are associated with optical applications, suggesting Compound A’s design prioritizes bioactivity over fluorescence .

Benzothiazole Modifications

The 1,3-benzothiazole moiety is critical for bioactivity:

Compound Name Benzothiazole Substituent Activity Reference
Compound A 6-methyl Screening for kinase inhibition
5j (Schiff base) 6-methyl Moderate antimicrobial activity
Cpd B (inhibitor) 6-nitro Tyrosine phosphatase inhibition
IIIg (thiazolidinone) 6-methyl Antibacterial (vs. S. aureus)

Key Observations :

  • Methyl vs.

Analytical Data :

  • IR/NMR: Distinct peaks for C=N (imino, ~1600 cm⁻¹), amide-I (~1650 cm⁻¹), and benzothiazole C-S (~700 cm⁻¹) .
  • Melting Points : Compound A’s physical properties (e.g., solubility) likely differ from analogs due to acetyl and methoxy groups .

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